Butyl (1-ethyl-1H-benzimidazol-2-yl)carbamate
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Overview
Description
Butyl (1-ethyl-1H-benzimidazol-2-yl)carbamate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicine, agriculture, and industry. The unique structure of benzimidazoles allows them to interact with biological systems in diverse ways, making them valuable in drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (1-ethyl-1H-benzimidazol-2-yl)carbamate typically involves the reaction of 1-ethyl-1H-benzimidazole with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Butyl (1-ethyl-1H-benzimidazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols can replace the butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Butyl (1-ethyl-1H-benzimidazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiparasitic and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl (1-ethyl-1H-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include disruption of cellular processes such as DNA replication or protein synthesis, depending on the specific target enzyme.
Comparison with Similar Compounds
Similar Compounds
Mebendazole: A benzimidazole derivative used as an antiparasitic drug.
Albendazole: Another benzimidazole with broad-spectrum antiparasitic activity.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness
Butyl (1-ethyl-1H-benzimidazol-2-yl)carbamate is unique due to its specific structural modifications, which may confer distinct biological activities compared to other benzimidazole derivatives. Its butyl carbamate group can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
62038-79-3 |
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Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
butyl N-(1-ethylbenzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C14H19N3O2/c1-3-5-10-19-14(18)16-13-15-11-8-6-7-9-12(11)17(13)4-2/h6-9H,3-5,10H2,1-2H3,(H,15,16,18) |
InChI Key |
KBAVKXXVYXCMFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=NC2=CC=CC=C2N1CC |
Origin of Product |
United States |
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